molecular formula C9H10N4O3 B14054643 4-Benzofurazanamine, 7-nitro-N-propyl- CAS No. 54517-98-5

4-Benzofurazanamine, 7-nitro-N-propyl-

Katalognummer: B14054643
CAS-Nummer: 54517-98-5
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: YVWDSXHBXWTADD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzofurazanamine, 7-nitro-N-propyl- is a chemical compound belonging to the benzofurazan family. Benzofurazans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzofurazan core with a nitro group at the 7th position and a propylamine substituent at the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzofurazanamine, 7-nitro-N-propyl- typically involves the nitration of benzofurazan derivatives followed by amination. One common method includes the nitration of benzofurazan to introduce the nitro group at the 7th position. This is followed by a substitution reaction where the nitro group is replaced with a propylamine group under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzofurazanamine, 7-nitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.

    Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Benzofurazanamine, 7-amino-N-propyl-.

Wissenschaftliche Forschungsanwendungen

4-Benzofurazanamine, 7-nitro-N-propyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Benzofurazanamine, 7-nitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofurazan core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzofurazanamine, 7-nitro-N-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The propylamine group enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

54517-98-5

Molekularformel

C9H10N4O3

Molekulargewicht

222.20 g/mol

IUPAC-Name

4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C9H10N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-4,10H,2,5H2,1H3

InChI-Schlüssel

YVWDSXHBXWTADD-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.